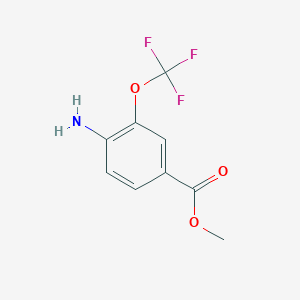

Methyl 4-amino-3-(trifluoromethoxy)benzoate

Overview

Description

“Methyl 4-amino-3-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 457097-93-7 . It has a molecular weight of 235.16 and a molecular formula of C9H8F3NO3 .

Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(trifluoromethoxy)benzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . .Scientific Research Applications

Pharmaceutical Research

This compound is used in the synthesis of anticancer agents due to its potential to form difluoro and trifluoro compounds . The trifluoromethoxy group’s strong electron absorption and high lipophilicity make it valuable in medicinal chemistry, where it can enhance the biological activity and bioavailability of pharmaceuticals .

Material Science

In material science, the trifluoromethoxy group contributes to the development of innovative materials with unique properties, such as increased durability and chemical resistance .

Agrochemistry

The compound’s derivatives are explored for their use in agrochemical products, where they can improve the efficacy and stability of pesticides and herbicides .

Early Diagnostics

Fluorinated compounds, including those with trifluoromethoxy groups, are increasingly used in diagnostic applications, particularly in imaging techniques like PET scans due to their distinctive properties .

Chemical Synthesis

Methyl 4-amino-3-(trifluoromethoxy)benzoate serves as a precursor in various chemical syntheses, facilitating the creation of complex molecules for research and industrial applications .

Innovative Fluorinated Groups Development

The development of new fluorinated groups for targeted applications is a hot topic, and this compound plays a role in proposing new, efficient fluorinated compounds for diverse applications .

Pesticides and Materials

Compounds containing the trifluoromethoxy group play an important role in the fields of pesticides and materials due to their properties like high lipophilicity and electron absorption .

Routine Synthesis in Medicinal Chemistry

About 10% of all marketed pharmaceuticals contain a fluorine atom, indicating the routine use of fluorine-containing compounds, including trifluoromethoxy derivatives, in pharmaceutical research .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl 4-amino-3-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZICRAZVBGCNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697530 | |

| Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

457097-93-7 | |

| Record name | Methyl 4-amino-3-(trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)